molecular formula C18H18N2O2 B2587155 4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950110-73-3

4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B2587155
CAS RN: 950110-73-3
M. Wt: 294.354
InChI Key: NTRYLTYQBNNTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives typically includes a fused benzene and diazepine ring . The specific structure of “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is not provided in the available literature.


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, but the specific reactions that “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” can participate in are not detailed in the available literature .

Scientific Research Applications

Synthetic Routes and Structural Analysis

Benzodiazepine derivatives, akin to the specified compound, have been synthesized through various methods, contributing significantly to the field of heterocyclic chemistry. For instance, research on the synthesis and structural characteristics of homologs to caffeine showcases the thermodynamic parameters and total energy of these compounds, indicating their potential utility in material science and molecular mechanics studies (É. I. Ivanov et al., 1992).

Corrosion Inhibition

An intriguing application of benzodiazepine derivatives is their role as corrosion inhibitors for metals. A study demonstrated that certain benzodiazepine derivatives effectively inhibit corrosion of mild steel in acidic environments. This research not only emphasizes the protective capabilities of these compounds but also their potential in industrial applications to enhance the longevity of metal structures and components (T. Laabaissi et al., 2021).

Novel Synthetic Methodologies

The development of new synthetic methodologies for benzodiazepines has been a focus area, enabling the creation of diverse chemical entities. For example, a study on I2-promoted multicomponent dicyclization and ring-opening sequences presents a direct synthesis route for benzo[e][1,4]diazepin-3-ones. This method opens up new avenues for the efficient production of seven-membered ring lactams, which could have implications in medicinal chemistry and drug discovery (Xiao Geng et al., 2019).

Mechanism of Action

The mechanism of action of benzodiazepines typically involves the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The specific mechanism of action for “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is not detailed in the available literature.

Future Directions

Benzodiazepines have been widely used in medicinal chemistry for drug discovery research due to their potential biological activity . Future research could focus on the synthesis, characterization, and biological evaluation of “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” and its derivatives.

properties

IUPAC Name

4-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-13(2)11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYLTYQBNNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

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